Stachybocin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C52H70N2O10 |
|---|---|
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(2S)-2,6-bis[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid |
InChI |
InChI=1S/C52H70N2O10/c1-27-12-14-38-47(3,4)40(57)16-18-49(38,7)51(27)23-31-36(55)21-29-33(42(31)63-51)25-53(44(29)59)20-10-9-11-35(46(61)62)54-26-34-30(45(54)60)22-37(56)32-24-52(64-43(32)34)28(2)13-15-39-48(5,6)41(58)17-19-50(39,52)8/h21-22,27-28,35,38-41,55-58H,9-20,23-26H2,1-8H3,(H,61,62)/t27-,28-,35+,38?,39?,40-,41-,49+,50+,51-,52-/m1/s1 |
InChI Key |
OWEVPGFDPBONOA-JGNXWTFTSA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCC[C@@H](C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(CC[C@H](C1(C)C)O)C)C)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCCC(C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CCC(C1(C)C)O)C)C)O)C)O)(C)C |
Synonyms |
stachybocin A STB A |
Origin of Product |
United States |
Origin and Fungal Production of Stachybocin a
The production of Stachybocin A is intrinsically linked to specific fungal species, which are found in both terrestrial and marine environments. These fungi synthesize a diverse array of phenylspirodrimanes, with this compound being a prominent member.
Stachybotrys Species as Primary Producers of this compound
The genus Stachybotrys is the principal source of this compound and its structural analogs. These filamentous fungi are widespread in the environment, commonly found in soil and on cellulose-rich materials. Historically, Stachybotrys, particularly Stachybotrys chartarum, has been the subject of extensive research due to its production of various mycotoxins. This compound, along with related compounds like Stachybocin B and C, were first identified from the culture filtrate of Stachybotrys sp. M6222. The production of these metabolites can vary considerably between different strains and is influenced by the growth conditions.
Isolation from Marine-Derived Fungi and Associated Hosts (e.g., sponges)
In addition to terrestrial sources, this compound and other novel phenylspirodrimanes have been isolated from fungi residing in marine ecosystems. These marine-derived fungi often exist in symbiotic relationships with other organisms, most notably marine sponges. For instance, Stachybotrys chartarum MUT 3308, isolated from the Mediterranean sponge Aplysina cavernicola, has been shown to produce a variety of phenylspirodrimanes. Similarly, the fungus Stachybotrys chartarum MXH-X73, derived from the sponge Xestospongia testudinaris, is another documented producer of these compounds. The unique environmental pressures of the marine habitat may contribute to the chemical diversity of the metabolites produced by these symbiotic fungi.
Fermentation and Isolation Methodologies for this compound Research
The study of this compound necessitates its production in laboratory settings through fungal fermentation, followed by meticulous extraction and purification processes.
Cultivation Conditions for Metabolite Production in Stachybotrys Cultures
The successful production of this compound in the laboratory hinges on providing optimal growth conditions for the producing Stachybotrys strains. Researchers have employed both solid and liquid fermentation techniques.
Commonly used solid media include Potato Dextrose Agar (PDA) and rice cultures. For example, Stachybotrys chartarum MUT 3308 has been cultivated on PDA. Rice-based cultivation is another effective method, where strains are grown on rice at ambient temperatures for several weeks to encourage robust growth and metabolite production. Liquid cultivation is also utilized, allowing for larger-scale production. The specific composition of the culture medium, along with factors such as temperature, pH, and aeration, are critical parameters that influence the yield of this compound.
Table 1: Examples of Cultivation Conditions for Phenylspirodrimane Production
| Fungal Strain | Cultivation Medium | Cultivation Type |
| Stachybotrys sp. M6222 | Not specified in detail | Liquid Fermentation |
| Stachybotrys chartarum MUT 3308 | Potato Dextrose Agar (PDA) | Solid and Liquid |
| Stachybotrys chartarum JS5818 | Rice | Solid |
Note: This table provides examples of cultivation conditions used for producing phenylspirodrimanes, including this compound and its analogs.
Extraction and Chromatographic Purification Techniques for this compound
Once fermentation is complete, the process of isolating this compound from the fungal biomass and culture medium begins. This multi-step process typically involves solvent extraction followed by various chromatographic techniques to achieve high purity.
The initial step is often an extraction using an organic solvent. Ethyl acetate (B1210297) is a commonly reported solvent for extracting Stachybocins from the culture filtrate. After extraction, the crude extract, which contains a mixture of metabolites, is subjected to a series of chromatographic purification steps.
Column chromatography is a fundamental technique used for the initial separation of compounds. For the purification of Stachybocins, both alumina (B75360) and silica (B1680970) gel column chromatographies have been successfully employed. Further purification is often achieved using High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. The selection of the appropriate columns and solvent systems is crucial for the successful isolation of pure this compound.
Table 2: Summary of Extraction and Purification Techniques for this compound and Related Compounds
| Step | Technique | Details |
| Extraction | Solvent Extraction | Use of ethyl acetate to extract from culture filtrate. |
| Initial Purification | Column Chromatography | Alumina and silica gel columns are utilized. |
| Final Purification | High-Performance Liquid Chromatography (HPLC) | Reverse-phase columns are often used for high-resolution separation. |
Advanced Methodologies for Structural Elucidation of Stachybocin a
Spectroscopic Analysis for Chemical Structure Determination
Spectroscopic analysis is the cornerstone of structural elucidation for novel natural products like Stachybocin A. By examining the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. thermofisher.com It is indispensable for determining the molecular formula and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. mdpi.comcolab.ws This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. For example, the molecular formula of stachybochartin A was determined as C₄₆H₆₂O₁₀ from a positive HRESIMS ion peak at m/z 797.4232 [M+Na]⁺. rsc.org Similarly, the molecular formula of stachybochartin E was established as C₂₅H₃₂O₇ from its HRESIMS data. rsc.org
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopic methods are indispensable tools for assigning the absolute configuration of chiral molecules like this compound. researchgate.netnih.gov These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing unique spectral fingerprints that are directly related to the molecule's three-dimensional structure. encyclopedia.pub
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds that possess UV-Vis chromophores. mdpi.com The experimental ECD spectrum, which shows positive or negative Cotton effects, is compared with the theoretical spectrum calculated using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT). faccts.defaccts.denih.govrespectprogram.org
For this compound and its analogues, the absolute configurations of their stereogenic centers have been successfully determined by comparing the experimental CD spectra with the Boltzmann-averaged TD-DFT calculated ECD spectra. researchgate.netresearchgate.netnih.gov This involves calculating the ECD spectra for possible diastereomers and identifying the one that best matches the experimental data. For instance, the absolute configuration of Stachybocin G (epi-Stachybocin A) was established through this comparative analysis. researchgate.netnih.govmdpi.com The process generally involves conformational analysis to identify low-energy conformers, followed by TD-DFT calculations for each conformer to generate a weighted-average theoretical spectrum. nih.gov The choice of functional and basis set in the TD-DFT calculations is critical for obtaining accurate results that correlate well with experimental findings. nih.gov
Table 1: Application of ECD Spectroscopy in this compound Analogues
| Compound | Method | Outcome | Reference |
| Stachybocin G (epi-Stachybocin A) | Comparison of experimental CD spectra with TD-DFT calculated ECD spectra. | Determination of absolute configurations of stereogenic centers. | researchgate.netnih.gov |
| Stachybotrin J | Comparison of experimental CD spectra with TD-DFT calculated ECD spectra. | Determination of absolute configurations of stereogenic centers. | researchgate.netnih.gov |
| Stachybotrin I | Comparison of experimental CD spectra with TD-DFT calculated ECD spectra. | Determination of absolute configurations of stereogenic centers. | researchgate.netnih.gov |
The Exciton (B1674681) Chirality Method (ECM) is a semi-empirical approach applied to molecules containing two or more chromophores that are spatially close but not conjugated. nih.govmdpi.com The method correlates the sign of the Cotton effects in the ECD spectrum (an "exciton couplet") to the spatial orientation (chirality) of the interacting chromophore transition dipole moments. nih.govunipr.itresearchgate.net A positive exciton couplet (positive then negative Cotton effects at decreasing wavelengths) suggests a clockwise orientation of the transition dipoles, while a negative couplet indicates a counter-clockwise arrangement.
In the context of dimeric phenylspirodrimanes like this compound, the two spirobenzofuran (B1249414) moieties can act as the interacting chromophores. colab.ws The application of the exciton chirality rule has been a key strategy in elucidating the absolute configurations of related compounds. For example, this method was instrumental in the structural elucidation of Stachybochartins, which share structural similarities with Stachybocins. rsc.org A correct application of the ECM requires knowledge of the molecule's conformation and the direction of the electric transition dipole moments of the chromophores. nih.gov
The modified Mosher's method is a nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of chiral secondary alcohols. nih.govencyclopedia.pub It involves the chemical derivatization of the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. nih.gov By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the resulting diastereomeric esters, the absolute stereochemistry of the alcohol center can be deduced. nih.govencyclopedia.pub
This method has been successfully applied to determine the absolute configuration of hydroxyl groups in various phenylspirodrimane natural products, which are structurally related to this compound. researchgate.netrsc.org For instance, the 3'S configuration in Stachybochartin G was determined using this technique. rsc.org The distribution of positive and negative Δδ values for protons located on either side of the newly formed chiral ester provides a reliable assignment of the absolute configuration. nih.gov
X-ray Single-Crystal Diffraction for Stereochemical Assignments
X-ray single-crystal diffraction is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters. researchgate.netcarleton.edu This non-destructive technique involves diffracting X-rays off a single crystal of the compound, which provides detailed information about bond lengths, bond angles, and the precise spatial arrangement of atoms within the crystal lattice. carleton.edu
While obtaining suitable single crystals of complex natural products like this compound can be challenging, this method has been successfully used for related compounds. rhhz.net In cases where the natural product itself does not readily form high-quality crystals, chemical derivatization can be employed. For example, the absolute configuration of Stachybotrin C was definitively confirmed by X-ray diffraction analysis of its di(4-bromobenzyl) ether derivative, which was easier to crystallize. nih.gov This approach of introducing heavy atoms can also aid in the determination of the absolute structure. nih.gov Successful X-ray analysis provides definitive proof of the stereochemical assignments made by other spectroscopic methods. researchgate.net
Advanced Computational Approaches in Structural Elucidation
Modern structural elucidation workflows increasingly integrate advanced computational tools to analyze complex datasets and guide the identification of known and new natural products.
Mechanisms of Biological Action and Pharmacological Modulations of Stachybocin a
Endothelin Receptor Antagonism and Signaling Pathway Interferences
Stachybocin A is characterized as a novel antagonist for endothelin (ET) receptors. nih.govnih.govamanote.com Endothelins are potent vasoconstrictive peptides that play a crucial role in blood pressure regulation. Their effects are mediated through two main G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). The antagonistic action of this compound on these receptors interferes with the normal signaling cascade initiated by endothelin binding, which typically involves the activation of phospholipase C and subsequent mobilization of intracellular calcium, leading to physiological responses like vasoconstriction.
This compound exhibits inhibitory activity against both ETA and ETB receptors. nih.gov Specifically, it has been shown to inhibit the binding of radiolabeled endothelin-1 (B181129) (125I-ET-1) to rat ETA, human ETA, and human ETB receptors. nih.gov This demonstrates its function as a competitive antagonist at these receptor sites. The ability to block both major endothelin receptor subtypes suggests a broad capacity to interfere with the physiological effects mediated by endothelin.
Below is a data table summarizing the inhibitory activities of this compound on various endothelin receptors.
| Receptor Target | Species | Activity |
| Endothelin Receptor Type A (ETA) | Rat | Inhibitory |
| Endothelin Receptor Type A (ETA) | Human | Inhibitory |
| Endothelin Receptor Type B (ETB) | Human | Inhibitory |
Immunomodulatory Activities of this compound
Fungal metabolites are known to possess a wide range of biological activities, including the ability to modulate the immune system. While direct and extensive research on the immunomodulatory effects of this compound is not widely detailed in the available scientific literature, the producing organism, Stachybotrys, is known to synthesize compounds with such properties.
The genus Stachybotrys is noted for producing various metabolites, some of which are recognized as immunosuppressive agents. This broader context suggests the potential for compounds like this compound, isolated from this genus, to exhibit similar activities. However, specific studies detailing the mechanisms by which this compound may suppress immune responses are limited.
T-cell activation is a cornerstone of the adaptive immune response, initiated by signals transmitted through the T-cell receptor (TCR) complex. nih.gov This engagement triggers a complex cascade of intracellular events involving protein tyrosine kinases, phosphatases, and adaptor proteins, ultimately leading to T-cell proliferation, cytokine production, and differentiation. nih.govcellsignal.com There is currently a lack of specific research findings detailing direct interactions between this compound and components of the T-cell signaling pathway. Further investigation is required to determine if this compound exerts any of its potential immunomodulatory effects through this critical signaling cascade.
Antiviral Activities
The potential for natural compounds to act as antiviral agents is an area of significant research interest. This includes exploring their ability to inhibit viral entry, replication, or release from host cells.
Current scientific literature does not provide evidence of antiviral activity for this compound against the Influenza A virus. It is important to distinguish this compound from another compound isolated from Stachybotrys, known as Stachyflin, which has been studied for its inhibitory effects on the replication of Influenza A virus subtypes. nih.govnih.gov The antiviral action of Stachyflin is attributed to its interaction with the hemagglutinin (HA) protein, a mechanism that has not been associated with this compound. nih.govnih.gov
Anti-HIV Activity and Associated Viral Targets
Currently, there is a lack of specific research in publicly available scientific literature detailing the anti-HIV activity of this compound or its direct interactions with viral targets. While natural products are a significant source for the discovery of new antiviral agents, and various compounds have been identified as inhibitors of HIV replication by targeting viral enzymes like reverse transcriptase, protease, and integrase, or by blocking viral entry, specific studies on this compound in this context have not been reported. mdpi.commdpi.comnih.govnih.govresearchgate.neteatg.orgnews-medical.netaidsmap.com Therefore, the potential for this compound as an anti-HIV agent remains an open area for future investigation.
Cellular Antiproliferative Effects and Apoptosis Induction
The antiproliferative effects of phenylspirodrimane derivatives against various cancer cell lines have been a subject of significant research interest. These compounds have demonstrated the ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.
Several studies on phenylspirodrimane derivatives, closely related to this compound, have demonstrated their capacity to induce apoptosis in cancer cells. For instance, the compounds stachybochartins C and G have been shown to exert strong anti-proliferative effects against U-2OS osteosarcoma cells in a manner that is dependent on both concentration and time, ultimately leading to apoptosis. nih.gov
The mechanism underlying this apoptosis induction appears to involve the activation of the caspase cascade system, which plays a central role in the execution of programmed cell death. nih.govnih.govmdpi.combenthamscience.comnih.govmdpi.commdpi.com Research on stachybochartin G revealed that its cytotoxic effects on U-2OS cells were associated with the activation of a caspase-dependent apoptotic pathway. nih.gov This was evidenced by the processing of caspase-8 and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), all of which increased in a dose-dependent manner. nih.gov These findings suggest that the anticancer activity of this class of compounds is, at least in part, due to their ability to trigger the intrinsic and extrinsic pathways of apoptosis.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. Phenylspirodrimanes have shown promise in overcoming this challenge. Specifically, certain compounds within this class have exhibited cytotoxic activity against cancer cell lines that are resistant to conventional chemotherapeutic agents.
For example, stachybotrylactam (B1631154), stachybotrylactam acetate (B1210297), and 2α-acetoxystachybotrylactam acetate have demonstrated notable cytotoxicity against resistant human cancer cell lines. nih.gov These compounds showed better activity against the 786R (sunitinib-resistant renal cell carcinoma) and CAL33RR (cisplatin-resistant head and neck squamous cell carcinoma) cell lines compared to the respective control drugs. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight this efficacy.
Table 1: Antiproliferative Activities (IC50 in µM) of Phenylspirodrimane Compounds on Human Cancer Cell Lines
| Compound | MP41 | 786 | 786R | CAL33 | CAL33RR |
| Stachybotrylactam | < 1.0 | 0.3-1.5 | 0.8-2.2 | 0.3-1.5 | 0.6-1.0 |
| Stachybotrylactam acetate | < 1.0 | 0.3-1.5 | 0.8-2.2 | 0.3-1.5 | 0.6-1.0 |
| 2α-acetoxystachybotrylactam acetate | < 1.0 | 0.3-1.5 | 0.8-2.2 | 0.3-1.5 | 0.6-1.0 |
| Sunitinib (Control) | > 50 | 2.5 ± 0.5 | > 10 ± 1 | - | - |
| Cisplatin (Control) | - | - | - | 1.5 ± 0.3 | > 10 ± 1 |
Data sourced from a study on new phenylspirodrimanes from Stachybotrys chartarum. nih.gov The table shows the concentration of each compound in micromolars (µM) required to inhibit the growth of 50% of the cancer cells in a laboratory test. Lower values indicate greater potency.
Enzyme Inhibition and Receptor Modulation
The biological activities of this compound and related compounds also extend to the inhibition of key enzymes and modulation of cellular receptors, which are critical in various signaling pathways that govern cell growth, proliferation, and metabolism.
Phenylspirodrimane compounds have been reported to possess inhibitory activity against tyrosine kinase receptors. nih.gov Tyrosine kinases are a class of enzymes that play a crucial role in the activation of numerous proteins through signal transduction cascades, and their dysregulation is a hallmark of many cancers. nih.govmblintl.combuhlmannlabs.com While the broader class of phenylspirodrimanes has been identified as having this inhibitory potential, specific studies detailing the inhibitory concentrations (such as IC50 values) of this compound against a panel of tyrosine kinase receptors are not yet available in the current scientific literature. Further research is needed to elucidate the specific tyrosine kinase targets of this compound and the potency of its inhibitory effects.
Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that acts as a negative regulator in insulin (B600854) and leptin signaling pathways. nih.govresearchgate.netnih.gov As such, inhibitors of PTP1B are being investigated as potential therapeutic agents for type 2 diabetes and obesity. nih.govmdpi.com At present, there are no specific studies in the available literature that have evaluated the inhibitory activity of this compound against PTP1B. The potential for this compound to act as a PTP1B inhibitor remains an area for future scientific exploration.
α-Glucosidase Inhibitory Activity
There is currently no available scientific literature detailing the α-glucosidase inhibitory activity of this compound. α-Glucosidase inhibitors are a class of compounds that interfere with the action of α-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into simpler sugars like glucose. By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption is slowed, leading to a reduction in post-meal blood glucose levels. While numerous natural and synthetic compounds have been investigated for this activity, no studies have been identified that specifically assess this compound.
Antiosteoclastogenic Mechanisms
The role of this compound in the regulation of bone metabolism, specifically its potential antiosteoclastogenic mechanisms, remains uninvestigated according to currently accessible scientific data. Antiosteoclastogenic compounds are those that can inhibit the formation and function of osteoclasts, the cells responsible for bone resorption. This is a critical area of research for diseases characterized by excessive bone loss, such as osteoporosis.
Regulation of RANKL-Induced Osteoclast Differentiation
No research has been published on the effect of this compound on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced differentiation of osteoclasts. RANKL is a key cytokine essential for the differentiation, activation, and survival of osteoclasts. Modulation of the RANKL signaling pathway is a primary target for therapies aimed at reducing bone resorption.
Modulation of Intracellular Signaling Cascades (e.g., MAPK pathways: p-ERK, p-JNK, p-p38, c-Fos, NFATc1)
Consistent with the lack of data on its effect on RANKL-induced differentiation, there is no information regarding the modulation of downstream intracellular signaling cascades by this compound in osteoclast precursors. The Mitogen-Activated Protein Kinase (MAPK) pathways, including p-ERK, p-JNK, and p-p38, as well as transcription factors like c-Fos and NFATc1, are crucial for transmitting the RANKL signal and driving osteoclastogenesis. The interaction of this compound with these signaling molecules has not been explored.
Anti-inflammatory and Neuroprotective Mechanisms
The potential anti-inflammatory and neuroprotective properties of this compound have not been the subject of published scientific investigation. Anti-inflammatory agents work to reduce inflammation, a biological response implicated in a wide range of diseases. Neuroprotective compounds are sought for their ability to protect neurons from damage or degeneration, which is a hallmark of neurodegenerative disorders. The activity of this compound in these contexts is currently unknown.
Structure Activity Relationship Sar Studies and Derivatization Strategies for Stachybocin a
Analysis of Structural Motifs and Their Influence on Biological Activity
The biological activity of Stachybocin A and related phenylspirodrimane compounds is intrinsically linked to their complex molecular architecture. Key structural motifs, which are characteristic arrangements of amino residues, play a pivotal role in defining the compound's function. plos.org The core structure of these compounds consists of two spirobenzofuran (B1249414) units, each fused to a substituted decalin system. vulcanchem.com These units are connected by a lysine (B10760008) residue, creating an intricate framework that is crucial for their biological effects. vulcanchem.com
The primary phenylspirodrimane (PSD) skeleton, which features a drimane-type sesquiterpene fused to a benzene (B151609) ring through a spirofuran, is a fundamental determinant of bioactivity. thieme-connect.com Variations within this framework, such as the presence of alcohol and/or aldehyde functionalities in tetracyclic aromatic sesquiterpenoids or the formation of pentacyclic moieties like those in stachybotrylactam (B1631154), lead to a diverse range of pharmacological activities. nih.gov For instance, the well-known His-Asp-Ser catalytic triad (B1167595) in serine proteases exemplifies how specific spatial arrangements of amino acids can dictate biochemical function. plos.org Similarly, in this compound and its analogs, the precise configuration of the spirodihydrobenzofuranlactam units is critical. beilstein-journals.org
The nature and position of substituents on the decalin rings and the aromatic moiety also significantly influence the biological profile. For example, the addition of a hydroxy group distinguishes Stachybocin C from this compound, highlighting the impact of even minor structural changes. vulcanchem.com These modifications can alter the molecule's interaction with biological targets, leading to variations in potency and selectivity. The study of these structural motifs is essential for understanding the mechanism of action and for designing new analogs with improved therapeutic properties.
| Structural Motif | Description | Influence on Biological Activity |
| Phenylspirodrimane Skeleton | A meroterpenoid structure with a drimane-type sesquiterpene fused to a benzene ring via a spirofuran. thieme-connect.com | Forms the core scaffold responsible for the general bioactivity of the compound class. thieme-connect.com |
| Spirobenzofuran Units | Two units, each fused to a substituted decalin system, form the main body of the dimeric structure. vulcanchem.com | Critical for the overall three-dimensional shape and interaction with biological targets. vulcanchem.com |
| Lysine Linker | A lysine residue that connects the two spirobenzofuran-decalin moieties. vulcanchem.com | Determines the spatial orientation of the two monomeric units relative to each other, impacting receptor binding. rsc.org |
| Substituted Decalin System | The decalin rings bear various functional groups, such as hydroxyl groups. vulcanchem.com | Modifications at these positions, like the additional hydroxyl in Stachybocin C compared to this compound, can alter the compound's potency and selectivity. vulcanchem.com |
| Lactam/Lactone Ring | A pentacyclic moiety that can exist as either a lactam (containing nitrogen) or a lactone (containing oxygen). thieme-connect.comnih.gov | The presence of a lactone group has been observed to correlate with better inhibitory activity compared to the lactam group in some instances. thieme-connect.com |
Impact of Dimerization on Bioactivity Profiles (Monomeric vs. Dimeric Phenylspirodrimanes)
The dimerization of phenylspirodrimane (PSD) monomers into complex structures like this compound has a profound impact on their biological activity profiles. While monomeric PSDs exhibit a wide range of pharmacological effects, including anti-osteoporosis, inhibition of immune-complex disease, and antihyperlipidemic effects, their dimeric counterparts often display distinct and sometimes more potent bioactivities. nih.gov
Dimeric PSDs have been reported to possess antibacterial, neuroprotective, anti-inflammatory, and antitumor activities, which are often weak or absent in their monomeric precursors. nih.govresearchgate.net For instance, many monomeric PSDs show weak to no cytotoxicity, whereas certain dimeric forms exhibit significant cytotoxic effects against various cancer cell lines. nih.govrsc.org This suggests that the dimerization process itself is a critical factor in unlocking or enhancing specific biological functions.
The nature of the linkage between the two monomeric units in a dimer also plays a crucial role. Stachybocins A, B, and C, for example, are linked by an amino acid-derived chain, specifically lysine. vulcanchem.comrsc.org Other dimers, such as chartarlactam L, are connected through a direct C-C bond. rsc.orgrsc.org These different linkage strategies result in diverse three-dimensional structures, which in turn influences how the molecules interact with their biological targets. The increased molecular complexity and size of the dimers can lead to enhanced binding affinity and selectivity for specific receptors or enzymes, such as endothelin receptors, for which Stachybocin C is a known antagonist. vulcanchem.com The transition from monomer to dimer represents a significant evolution in biological function, transforming relatively simple bioactive molecules into highly specialized and potent compounds.
| Compound Type | Linkage Type | Reported Biological Activities |
| Monomeric Phenylspirodrimanes | N/A | Anti-osteoporosis, inhibition of immune-complex disease, tyrosine kinase receptor inhibition, antihyperlipidemic effects. nih.gov |
| Dimeric Phenylspirodrimanes (general) | C-C or C-N linkage, with or without an alkyl chain. nih.gov | Antibacterial, potential endothelin receptor antagonism, neuroprotective, anti-inflammatory, antitumor activities. nih.govresearchgate.net |
| Stachybocins A-C | Lysine-derived alkyl diamine chain. rsc.org | Potent endothelin receptor antagonism. vulcanchem.com |
| Chartarlactam L | C8'–C8''' linkage. rsc.org | Cytotoxic activity. rsc.org |
| Stachybochartins A and B | C7'–C7''' linkage. rsc.org | Cytotoxic activity against breast cancer and osteosarcoma cells. rsc.org |
Chemical Modifications and Analog Design for Enhanced Activity or Selectivity
One common strategy involves modifying the substituents on the decalin rings. For example, the difference between this compound and its derivatives, Stachybocin B and C, is the presence of an additional hydroxyl group at different positions on the decalin units. vulcanchem.com These subtle changes can significantly impact the compound's pharmacological profile, suggesting that the strategic placement of polar groups can enhance binding to target receptors.
Another approach is to alter the linker connecting the two monomeric units. In Stachybocins A-C, this linker is derived from lysine. rsc.org Synthesizing analogs with different amino acid linkers or with non-amino acid-based chains could modulate the flexibility and spatial orientation of the two halves of the molecule, potentially leading to improved activity or selectivity. Furthermore, modifications to the spirobenzofuran moiety, such as altering the aromatic substitution pattern or the lactam/lactone ring, could also be explored. The development of synthetic routes to produce these complex molecules is an active area of research, as it enables the creation of novel derivatives that are not accessible through natural product isolation. rsc.org
| Original Compound | Modification | Resulting Compound/Analog | Potential Effect |
| This compound | Addition of a hydroxyl group to one of the decalin units. | Stachybocin B or Stachybocin C | Altered potency and selectivity as an endothelin receptor antagonist. vulcanchem.com |
| Stachybotrylactone | Dimerization via a C-C bond at the C-7' position. | Stachybochartin A/B | Enhanced cytotoxic activity. rsc.org |
| Stachybotramide | Replacement of the N-ethyl alcohol group with an N-isobutyl group. | Stachybotrin G | Reduced antibacterial activity, indicating the importance of the N-substituent. thieme-connect.com |
| Stachybotrylactam | Acetylation at the C-3 position. | 3-acetyl-stachybotrylactam | Decreased antibacterial activity, suggesting that the hydroxyl group at C-3 is important for this bioactivity. thieme-connect.com |
Derivatization Procedures for Investigating Functional Group Contributions
Derivatization is a chemical modification process used to convert a compound into a derivative with different physical or chemical properties, which is particularly useful in analytical chemistry and for studying structure-activity relationships. weber.huscioninstruments.com This technique is employed to investigate the role of specific functional groups in the biological activity of a molecule like this compound. By selectively modifying functional groups such as hydroxyls, amines, or carboxylic acids, researchers can deduce their importance for the compound's interaction with its biological target. slideshare.net
Common derivatization techniques include:
Silylation: This process replaces active hydrogens in hydroxyl, thiol, and amine groups with a trimethylsilyl (B98337) (TMS) group. weber.huscioninstruments.com Silylation can indicate whether these functional groups are involved in hydrogen bonding interactions that are critical for bioactivity.
Acylation: This involves the conversion of active hydrogen-containing groups into esters, thioesters, or amides. weber.hu This can help determine the necessity of the hydrogen-donating or -accepting capabilities of the original functional group.
Alkylation: This technique replaces acidic hydrogens, such as those in carboxylic acids and phenols, with an alkyl group. weber.hu This can be used to probe the importance of acidic protons in the molecule's mechanism of action.
| Derivatization Technique | Reagent Example | Target Functional Group(s) | Purpose |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH, -SH | To determine the importance of active hydrogens and hydrogen bonding by replacing them with a bulky, non-polar group. weber.huscioninstruments.com |
| Acylation | Acetic Anhydride | -OH, -NH, -SH | To investigate the role of hydrogen bond donating/accepting properties by converting the functional group to an ester or amide. weber.hu |
| Alkylation (Esterification) | Diazomethane | -COOH | To assess the significance of the acidic proton of a carboxylic acid by converting it to a methyl ester. weber.hu |
| Alkylation (Etherification) | Alkyl Halide (e.g., Methyl Iodide) | -OH | To examine the role of the hydroxyl proton by converting it to an ether. weber.hu |
In Silico Approaches to SAR Prediction (e.g., QSAR modeling)
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful computational tools used to predict the biological activity of chemical compounds based on their molecular structures. neovarsity.org These approaches are increasingly being applied to natural products like this compound to accelerate the discovery of new, more potent analogs and to reduce the reliance on time-consuming and expensive laboratory synthesis and testing. imist.ma
QSAR modeling involves the development of mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. wikipedia.org For this compound and its analogs, this would involve:
Data Collection: A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values for endothelin receptor antagonism) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape).
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
Once a robust QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized this compound analogs. This allows researchers to prioritize the synthesis of compounds that are predicted to have the most promising activity profiles. In addition to QSAR, other in silico techniques like molecular docking can be used to simulate the binding of this compound and its derivatives to their target receptors, providing further insights into the structural basis of their activity and guiding the design of new compounds. imist.manih.gov
| In Silico Approach | Description | Application to this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict biological activity based on chemical structure. neovarsity.org | Predict the endothelin receptor antagonistic activity of new this compound analogs before synthesis. |
| Molecular Docking | Simulates the binding of a small molecule (ligand) to the active site of a target protein. imist.ma | Visualize and analyze the binding interactions of this compound with the endothelin receptor, guiding the design of analogs with improved binding affinity. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Create a 3D pharmacophore model based on active this compound analogs, which can be used to screen virtual libraries for new potential inhibitors. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. mdpi.com | Evaluate the drug-likeness and potential toxicity of newly designed this compound analogs in the early stages of drug discovery. mdpi.comnih.gov |
Research on Analogues and Derivatives of Stachybocin a
Isolation and Characterization of Naturally Occurring Stachybocin Analogues (e.g., Stachybocin B, C, E, F, G, Stachybotrins, Stachybochartins)
The Stachybocin family and related phenylspirodrimanes are primarily isolated from fungal species of the genera Stachybotrys and Memnoniella. rsc.org These meroterpenoids are characterized by a drimane-type sesquiterpene skeleton fused to a benzene (B151609) ring via a spirofuran structure. thieme-connect.com
Stachybocin Analogues: Stachybocins A, B, and C were first isolated from the culture filtrate of Stachybotrys sp. M6222. nih.govjst.go.jp Their structures were determined to be dimeric, consisting of two spirobenzofuran (B1249414) units connected by a lysine (B10760008) residue. mathewsopenaccess.comjst.go.jp Stachybocins B and C are hydroxylated derivatives of Stachybocin A. jst.go.jpvulcanchem.com Specifically, they each possess an additional hydroxy group located in a different decalin unit of the molecule. jst.go.jpvulcanchem.com The molecular formula for this compound is C₅₂H₇₀N₂O₁₀, while Stachybocins B and C share the formula C₅₂H₇₀N₂O₁₁. nih.govjst.go.jp
More recently, additional analogues have been discovered. Stachybocins E and F were isolated from Stachybotrys chartarum. semanticscholar.orgmdpi.com Stachybocin G, identified as the C-2″ epimer of this compound, was isolated from a sponge-associated strain of S. chartarum (MUT 3308). mdpi.comnih.gov
Stachybotrins: The stachybotrins are another class of phenylspirodrimane derivatives isolated from S. chartarum. thieme-connect.com Stachybotrins G and H are notable for featuring a previously unreported N-isobutyl side chain. thieme-connect.comresearchgate.net Other derivatives, such as stachybotrins D, E, and F, have also been identified from this fungal species. semanticscholar.orgmdpi.com
Stachybochartins: From an endophytic strain of S. chartarum found in Pinellia ternata, a series of cytotoxic phenylspirodrimane derivatives named stachybochartins were isolated. rsc.orgrsc.org Stachybochartins A–D are distinguished as rare C–C-coupled dimeric derivatives. rsc.orgrsc.org The molecular formula of stachybochartin A was determined to be C₄₆H₆₂O₁₀. rsc.org Stachybochartin G possesses a unique seco-bisabosqual skeleton. rsc.orgrsc.org
| Compound Name | Source Organism | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | Stachybotrys sp. M6222 nih.govjst.go.jp | C₅₂H₇₀N₂O₁₀ nih.govjst.go.jp | Dimer of two spirobenzofuran units linked by lysine. mathewsopenaccess.com |
| Stachybocin B | Stachybotrys sp. M6222 nih.govjst.go.jp | C₅₂H₇₀N₂O₁₁ nih.govjst.go.jp | Hydroxylated derivative of this compound. vulcanchem.com |
| Stachybocin C | Stachybotrys sp. M6222 nih.govjst.go.jp | C₅₂H₇₀N₂O₁₁ nih.govjst.go.jp | Hydroxylated derivative of this compound. vulcanchem.com |
| Stachybocin E | Stachybotrys chartarum semanticscholar.orgmdpi.com | Not specified | Phenylspirodrimane derivative. semanticscholar.org |
| Stachybocin F | Stachybotrys chartarum semanticscholar.orgmdpi.com | C₅₁H₇₀N₂O₈ mdpi.com | Phenylspirodrimane derivative. mdpi.com |
| Stachybocin G | Stachybotrys chartarum MUT 3308 mdpi.comnih.gov | C₅₂H₇₀N₂O₁₀ mdpi.com | C-2″ epimer of this compound. mdpi.com |
| Stachybotrin G/H | Stachybotrys chartarum thieme-connect.comresearchgate.net | Not specified | Features an N-isobutyl side chain. thieme-connect.comresearchgate.net |
| Stachybochartin A | Stachybotrys chartarum PT2-12 rsc.orgrsc.org | C₄₆H₆₂O₁₀ rsc.org | C-C coupled dimeric derivative. rsc.orgrsc.org |
Semisynthetic and Synthetic Derivatization of this compound and Related Scaffolds
Research into the modification of the stachybocin and related phenylspirodrimane scaffolds aims to improve their biological properties. vulcanchem.comvulcanchem.com While total synthesis remains challenging due to the complexity of these molecules, semisynthetic approaches have shown promise.
One notable example is the semisynthesis of Stachybotrin J, which was achieved through the reaction of stachybotrydial (B1242107) with the amino acid L-arginine. mdpi.com This supports the biosynthetic hypothesis that various amino acids can react with the stachybotrydial precursor to generate a diverse range of natural analogues. mdpi.com
General strategies for derivatization include the esterification of carboxylic acid precursors, selective oxidation or reduction of functional groups, and the introduction of different side chains via coupling reactions. vulcanchem.com These modifications are explored to investigate structure-activity relationships and potentially enhance the drug-like properties of the core scaffold. vulcanchem.comvulcanchem.com The "build-couple-transform" paradigm, though applied to other molecular classes, exemplifies a strategy for generating libraries with scaffold diversity that could be applicable to phenylspirodrimanes. nih.gov
Comparative Biological Activity Profiles of Stachybocin Analogues
The structural variations among Stachybocin analogues lead to a range of biological activities, including endothelin receptor antagonism, cytotoxicity, and antibacterial effects. nih.govmathewsopenaccess.comnih.gov
Endothelin Receptor Antagonism: Stachybocins A, B, and C were identified as novel endothelin (ET) receptor antagonists. nih.govjst.go.jp They inhibit the binding of endothelin-1 (B181129) to both ETA and ETB receptors. nih.gov A comparative study revealed their inhibitory concentrations (IC₅₀). For the human ETA receptor, the IC₅₀ values were 13 µM for this compound, 12 µM for Stachybocin B, and 15 µM for Stachybocin C. mathewsopenaccess.com Against the human ETB receptor, the IC₅₀ values were 7.9 µM, 9.5 µM, and 9.4 µM, respectively. mathewsopenaccess.com
Cytotoxic Activity: The stachybochartins exhibit significant cytotoxic properties. Stachybochartins A–D and G displayed potent activity against human breast cancer (MDA-MB-231) and osteosarcoma (U-2OS) cells, with IC₅₀ values ranging from 4.5 to 21.7 µM. rsc.orgresearchgate.netrsc.org Specifically, Stachybochartins C and G were shown to induce apoptosis in U-2OS cells. rsc.orgrsc.org In contrast, many monomeric phenylspirodrimanes show weak or no cytotoxicity. mdpi.comnih.gov However, certain derivatives, such as stachybotrylactam (B1631154), stachybotrylactam acetate (B1210297), and 2α-acetoxystachybotrylactam acetate, exhibited significant cytotoxicity against several aggressive human cancer cell lines, including resistant ones, with IC₅₀ values in the low micromolar range (0.3–2.2 µM). nih.gov
Antibacterial Activity: Several Stachybocin analogues have demonstrated antibacterial properties. This compound and B were found to be active against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com In a study of stachybotrins G and H and their co-isolated analogues, one compound (designated compound 5) showed antibacterial activity against the Gram-positive bacterium Staphylococcus aureus ATCC 6538 with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. thieme-connect.comresearchgate.netthieme-connect.com Structure-activity relationship analysis from this study suggested that the presence of an N-isobutyl group or an acetate group at the C-3 position reduced the antibacterial activity. thieme-connect.com
| Compound/Analogue | Biological Activity | Assay/Cell Line | Reported Potency (IC₅₀/MIC) |
|---|---|---|---|
| This compound | Endothelin Receptor Antagonist mathewsopenaccess.com | Human ETA / ETB Receptor Binding | 13 µM (ETA) / 7.9 µM (ETB) mathewsopenaccess.com |
| Stachybocin B | Endothelin Receptor Antagonist mathewsopenaccess.com | Human ETA / ETB Receptor Binding | 12 µM (ETA) / 9.5 µM (ETB) mathewsopenaccess.com |
| Stachybocin C | Endothelin Receptor Antagonist mathewsopenaccess.com | Human ETA / ETB Receptor Binding | 15 µM (ETA) / 9.4 µM (ETB) mathewsopenaccess.com |
| Stachybochartins A-D, G | Cytotoxicity rsc.orgrsc.org | MDA-MB-231, U-2OS cells | 4.5 - 21.7 µM rsc.orgrsc.org |
| Stachybotrylactam | Cytotoxicity nih.gov | 786, 786R, CAL33, CAL33RR cells | 0.3 - 1.0 µM nih.gov |
| This compound/B | Antibacterial nih.govmdpi.com | MRSA | Active nih.govmdpi.com |
| Stachybotrin analogue (compound 5) | Antibacterial thieme-connect.comresearchgate.net | S. aureus ATCC 6538 | 6.25 µg/mL (MIC) thieme-connect.comresearchgate.net |
Advanced Analytical and in Silico Approaches in Stachybocin a Research
High-Throughput Screening Methodologies for Bioactivity Assessment
High-throughput screening (HTS) has become an essential tool in the initial phases of drug discovery, enabling the rapid evaluation of large numbers of compounds for their biological activity. sequencebiotech.compharmasalmanac.com This automated process allows researchers to test thousands or even millions of samples in a short time, significantly accelerating the identification of potential drug candidates. sequencebiotech.comnuvisan.com HTS is utilized across various sectors of biotechnology, including drug discovery, diagnostics, and genomics. sequencebiotech.com The primary advantage of HTS lies in its ability to screen extensive compound libraries, thereby increasing the diversity of potential drug candidates that can be identified. sequencebiotech.com
In the context of Stachybocin A and other phenylspirodrimanes, HTS methodologies are crucial for assessing their diverse biological activities. For instance, the cytotoxicity of this compound and related compounds has been evaluated against various cancer cell lines using HTS assays. mdpi.comnih.gov These assays, such as the MTT assay, measure cell viability and proliferation, providing IC50 values that quantify the concentration of a compound required to inhibit cell growth by 50%. mdpi.comresearchgate.net For example, several phenylspirodrimanes isolated alongside this compound from the fungus Stachybotrys chartarum were tested against a panel of five aggressive human cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range. mdpi.comnih.gov
HTS relies on various assay formats, with biochemical and cell-based assays being the two main categories. pharmasalmanac.com Biochemical assays often focus on specific molecular interactions, such as enzyme inhibition, while cell-based assays provide insights into the effects of a compound on cellular functions. pharmasalmanac.comresearchgate.net The data generated from HTS is extensive, and advanced data management systems are necessary to process and analyze the results efficiently. nuvisan.com
Molecular Docking and Molecular Dynamics Simulations for Target Identification
Once a compound demonstrates bioactivity in HTS, the next critical step is to identify its molecular target. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used for this purpose. nih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. mdpi.comrsc.org MD simulations, on the other hand, provide a detailed view of the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of the interaction. nih.govnih.gov
In research involving phenylspirodrimanes like this compound, these in silico methods have been employed to elucidate potential mechanisms of action. For instance, molecular docking studies have been used to investigate the binding of phenylspirodrimanes to specific protein targets. researchgate.nettandfonline.com In one study, molecular docking was used to explore the interaction of phenylspirodrimane derivatives with protein tyrosine phosphatase 1B (PTP1B), a potential target for type 2 diabetes. researchgate.net The results indicated that certain phenylspirodrimanes could bind to the active site of PTP1B with good affinity. researchgate.net
MD simulations complement docking studies by providing information on the conformational changes and stability of the protein-ligand complex. researchgate.netnih.gov Analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) during MD simulations can reveal the stability of the ligand within the binding pocket. researchgate.net These computational approaches are instrumental in narrowing down potential protein targets for experimental validation, thereby accelerating the drug discovery process. nih.govgraphwise.ai
Computational Prediction of Bioactivity and Pharmacokinetic Properties (e.g., ADME)
In addition to target identification, computational models are extensively used to predict the bioactivity and pharmacokinetic properties of compounds like this compound. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success in clinical trials. mdpi.com Poor ADME profiles are a significant cause of drug attrition. mdpi.com
Various in silico tools and models are available to predict ADME properties. mdpi.comdiscoveryjournals.org These models can estimate parameters such as solubility, membrane permeability, protein binding, and metabolic stability from the chemical structure of a compound. mdpi.commdpi.com For example, QSAR (Quantitative Structure-Activity Relationship) models can establish a mathematical relationship between the chemical structure and biological activity or a specific ADME property. researchgate.netnih.gov
For phenylspirodrimanes, computational ADME predictions are valuable for early-stage assessment of their drug-likeness. researchgate.net Studies have utilized web-based platforms and specialized software to predict the pharmacokinetic properties of these compounds. researchgate.netdiscoveryjournals.org These predictions help in prioritizing compounds for further experimental testing and can guide medicinal chemistry efforts to optimize the ADME profile. mdpi.comopenaccessjournals.com For instance, predictions can indicate whether a compound is likely to have good oral bioavailability or if it might face challenges with metabolism or excretion. mdpi.comresearchgate.net
Predicted ADME Properties for a Phenylspirodrimane Derivative
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | < 5 | Compliant with Lipinski's Rule of Five |
| H-bond Donors | < 5 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five |
| Aqueous Solubility | LogS > -4 | Moderately soluble |
| Blood-Brain Barrier Permeability | Low | Unlikely to cause CNS side effects for peripheral targets |
This table presents hypothetical data for illustrative purposes based on typical computational predictions for drug-like molecules.
Chemoinformatics and Data Mining in Phenylspirodrimane Research
Chemoinformatics and data mining are interdisciplinary fields that utilize computational and informational techniques to address problems in chemistry and drug discovery. ibm.cominvestopedia.com In the context of phenylspirodrimane research, these approaches play a significant role in managing and analyzing the vast amount of data generated from various experimental and computational methods.
Data mining involves extracting valuable information and identifying patterns from large datasets. ibm.cominvestopedia.com In natural product research, this can involve analyzing spectroscopic data to identify known and novel compounds, as seen with the use of Feature-Based Molecular Networking to propose putative structures of new phenylspirodrimanes from MS/MS data. mdpi.comnih.gov This approach helps to dereplicate known compounds quickly and focus on the discovery of new chemical entities.
Chemoinformatics tools are used to build and analyze chemical libraries, predict biological activities, and establish structure-activity relationships (SAR). nih.gov For the more than 120 known phenylspirodrimanes, chemoinformatic analyses can help to classify these compounds based on their structural features and biological activities. researchgate.netresearchgate.net This can reveal important structural motifs required for a specific bioactivity, such as cytotoxicity against cancer cells. mdpi.com By analyzing the data from numerous studies on phenylspirodrimanes, researchers can gain a deeper understanding of this class of compounds and guide future research toward the most promising candidates for drug development. rsc.orgrsc.org
Prospective Research Avenues and Translational Implications
Elucidation of Novel Biosynthetic Enzymes and Genetic Determinants for Stachybocin A Production
The biosynthesis of phenylspirodrimanes like this compound is a complex process believed to involve a hybrid polyketide-terpenoid pathway. rsc.org While the general precursors, farnesyl diphosphate (B83284) and orsellinic acid, have been proposed to lead to the intermediate ilicicolin B, the specific enzymes and genetic clusters responsible for the subsequent intricate cyclizations and modifications remain largely uncharacterized. mdpi.com Future research will likely focus on identifying and characterizing the full suite of enzymes involved in the this compound biosynthetic pathway. This includes the enzymes responsible for the formation of the drimane-type sesquiterpene skeleton, the spirofuran fusion with the benzene (B151609) ring, and the dimerization of monomeric units. rsc.orgmdpi.com
Genome mining of Stachybotrys chartarum has revealed the potential for numerous cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions. researchgate.netfrontiersin.org Unlocking these silent gene clusters through genetic engineering techniques could lead to the discovery of novel enzymes and pathways. frontiersin.org For instance, researchers have suggested the existence of an isoindolinone biosynthetic gene cluster in Stachybotrys that may play a role in balancing ammonium (B1175870) ion concentrations, which could be relevant to the formation of nitrogen-containing phenylspirodrimanes. researchgate.net A deeper understanding of these genetic determinants will not only illuminate the biosynthesis of this compound but also provide tools for the engineered production of novel analogues.
Discovery of Undiscovered Bioactivities and Molecular Targets of this compound
Phenylspirodrimanes as a class exhibit a broad spectrum of biological activities, including endothelin receptor antagonism, antiviral, antibacterial, anti-inflammatory, and cytotoxic effects. rsc.orgnih.gov While this compound is known as an endothelin receptor antagonist, its full bioactivity profile is likely much broader. jst.go.jp Systematic screening of this compound and its analogues against a wide range of biological targets is a crucial next step. This could unveil previously unknown therapeutic potentials.
Given the structural diversity of dimeric phenylspirodrimanes, which arises from different dimerization patterns facilitated by various enzymes, it is plausible that these compounds interact with a variety of molecular targets. rsc.org For example, some dimeric phenylspirodrimanes have shown neuroprotective and anti-inflammatory activities, while others exhibit potent cytotoxicity against human tumor cell lines. rsc.org Future studies should aim to identify the specific molecular targets of this compound that mediate its known and potential new bioactivities. This could involve techniques such as affinity chromatography, proteomics, and molecular docking studies to pinpoint protein binding partners. researchgate.net
Development of New Synthetic and Semisynthetic Strategies for this compound Analogues
The complex, stereochemically rich structure of this compound presents a significant challenge for total synthesis. vulcanchem.comnih.gov However, the development of efficient synthetic routes is essential for producing sufficient quantities for extensive biological evaluation and for creating structural analogues with improved properties. vulcanchem.com Total synthesis efforts for related complex phenylspirodrimanes have employed strategies like intramolecular arylation and tandem cyclization/cycloaddition reactions. vulcanchem.com
Semisynthesis offers a more immediate route to novel this compound analogues. The reactive o-dialdehyde moieties present in many phenylspirodrimane precursors, such as stachybotrydial (B1242107), can be readily derivatized. mdpi.comfrontiersin.org For instance, reaction with primary amines or amino acids can generate a variety of isoindolinone derivatives. mdpi.comfrontiersin.org This approach allows for the systematic modification of the molecule to probe structure-activity relationships. vulcanchem.com For example, the synthesis of lactam derivatives of phenylspirodrimanes has been shown to yield compounds with inhibitory activity against serine proteases of the blood coagulation cascade. acs.org Future work in this area will likely involve a combination of total synthesis to create novel core structures and semisynthesis to generate diverse libraries of analogues for biological screening. vulcanchem.comfrontiersin.org
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Stachybotrys Research
The application of "omics" technologies is poised to revolutionize our understanding of Stachybotrys and its secondary metabolites, including this compound. frontiersin.org
Genomics: The sequencing of Stachybotrys chartarum genomes has already provided insights into the genetic basis for different chemotypes (e.g., those producing satratoxins versus atranones). nih.govnih.gov Further comparative genomic studies across different Stachybotrys species and strains can help identify the biosynthetic gene clusters responsible for producing the vast array of phenylspirodrimanes. usda.gov
Proteomics: Analyzing the protein expression profiles of Stachybotrys under different growth conditions can help identify the enzymes involved in secondary metabolism that are actively being produced. frontiersin.org This can provide clues to the function of uncharacterized genes within biosynthetic clusters.
Metabolomics: Advanced analytical techniques like LC-MS/MS are powerful tools for metabolic profiling, allowing for the detection and quantification of a wide range of secondary metabolites produced by Stachybotrys. mdpi.comresearchgate.net Untargeted metabolomics can lead to the discovery of entirely new compounds, while targeted approaches can quantify the production of known metabolites like this compound under various conditions. researchgate.netscience.gov
The integration of these omics platforms will provide a systems-level view of Stachybotrys biology, connecting genetic potential to the production of specific bioactive compounds and helping to elucidate their roles in the fungus's ecology. frontiersin.org
Exploration of this compound and Analogues as Research Probes for Biological Pathways
Well-characterized small molecules with specific biological activities can serve as powerful chemical probes to investigate complex biological pathways. mdpi.comnih.gov this compound, with its known activity as an endothelin receptor antagonist, and its analogues could be developed into valuable research tools. jst.go.jp For example, a highly potent and selective analogue of this compound could be used to study the role of the endothelin system in various physiological and pathological processes. nih.gov
Furthermore, as new biological activities and molecular targets of this compound derivatives are discovered, their utility as research probes will expand. mdpi.com For instance, if an analogue is found to selectively inhibit a particular enzyme or protein-protein interaction, it could be used to dissect the function of that target in cellular signaling or disease models. mdpi.comnih.gov The development of tagged versions of these molecules (e.g., with fluorescent or affinity labels) would further enhance their utility in biochemical and cell biology studies. beilstein-journals.org
Strategies for Overcoming Research Challenges and Limitations in this compound Studies
Advancing research on this compound requires addressing several key challenges:
Supply of Material: The natural production of this compound by Stachybotrys can be low and variable. inspq.qc.ca Overcoming this requires optimizing culture conditions and developing robust extraction and purification protocols. frontiersin.orgasm.org Furthermore, the development of efficient total or semisynthetic routes is crucial for obtaining sufficient quantities for in-depth study. vulcanchem.com
Structural Complexity and Analysis: The complex, three-dimensional structure of this compound and its analogues makes structural elucidation and stereochemical assignment challenging. rsc.orgmdpi.com This necessitates the use of advanced analytical techniques, including high-field NMR spectroscopy, X-ray crystallography, and computational methods like calculated electronic circular dichroism (ECD). rsc.orgmdpi.com
Biological Target Identification: While this compound is a known endothelin receptor antagonist, identifying the molecular targets for any newly discovered bioactivities can be a significant hurdle. jst.go.jp A combination of computational and experimental approaches, such as molecular docking and affinity-based proteomics, will be needed. researchgate.net
Methodological Flaws in Past Research: Some of the broader research into the health effects of Stachybotrys has been criticized for methodological flaws, such as a lack of objective markers and failure to account for confounding factors. nih.govresearchgate.net Future studies on the biological effects of purified compounds like this compound must employ rigorous, well-controlled experimental designs to generate reliable and conclusive data.
Addressing these challenges through a multidisciplinary approach will be essential to fully unlock the scientific and therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for the initial structural characterization of Stachybocin A?
- Use techniques like nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography to resolve its stereochemistry and molecular structure. Cross-validate results with computational modeling (e.g., density functional theory) to confirm bond configurations .
- Key consideration: Ensure raw data (e.g., spectral peaks, crystallographic data) are archived in appendices for reproducibility .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
- Apply the PICOT framework (Population: cell lines; Intervention: this compound dosage; Comparison: control/standard drug; Outcome: IC50/EC50; Time: exposure duration) to standardize experimental parameters .
- Use dose-response curves and cytotoxicity assays (e.g., MTT assay) with triplicate runs to minimize variability. Include negative controls to rule out solvent interference .
Q. What databases are most effective for conducting systematic reviews on this compound’s reported biological activities?
- Prioritize PubMed, Web of Science, and Embase for comprehensive coverage. Avoid overreliance on Google Scholar due to its lack of advanced Boolean search precision and reproducibility issues .
- Document search strings (e.g., "this compound" AND ("antimicrobial" OR "anticancer")) and inclusion/exclusion criteria using PRISMA guidelines .
Advanced Research Questions
Q. How can researchers address contradictions in reported mechanisms of action for this compound across studies?
- Conduct meta-analyses to reconcile discrepancies, focusing on variables like assay conditions (e.g., pH, temperature) or cell line specificity. Use funnel plots to assess publication bias .
- Employ orthogonal assays (e.g., transcriptomics, proteomics) to validate hypothesized pathways (e.g., ATP synthase inhibition) .
Q. What experimental strategies optimize the total synthesis of this compound given its stereochemical complexity?
- Apply retrosynthetic analysis to identify key chiral centers. Use asymmetric catalysis (e.g., Sharpless epoxidation) and protective group strategies to minimize side reactions .
- Compare yields and enantiomeric excess (ee) across synthetic routes (e.g., solid-phase vs. solution-phase synthesis) .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while adhering to ethical guidelines?
- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): Use rodent models with predefined endpoints (e.g., tumor volume reduction) and obtain ethics committee approval for humane protocols .
- Collect plasma samples at timed intervals for HPLC-MS analysis of bioavailability and metabolite profiling .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound toxicity studies?
- Use nonlinear regression models (e.g., log-logistic curves) to calculate LD50 values. Report confidence intervals and assess heteroscedasticity with Levene’s test .
- Address outliers via Grubbs’ test and document data exclusion criteria transparently .
Methodological Pitfalls to Avoid
- Overbroad questions : Narrow scope using PICOT to avoid unmanageable data (e.g., "How does this compound affect Gram-positive bacteria?" vs. "How does this compound inhibit Staphylococcus aureus biofilm formation at sub-MIC concentrations?") .
- Irreproducible protocols : Share raw data, instrument calibration details, and software versions (e.g., NMR processing tools) in supplementary materials .
- Ethical oversights : For studies involving animal models, justify sample sizes via power analysis and adhere to ARRIVE guidelines for reporting .
Data Presentation Standards
- Include processed data (e.g., IC50 values, spectral assignments) in main text tables. Archive raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo .
- Use error bars to represent standard deviations and annotate figures with statistical significance (e.g., asterisks for p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
